

Comprehensive Technical Guide: Stability of Z-Ala-His-OH Under Physiological Conditions

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Compound of Interest

Compound Name: Z-Ala-his-OH

CAS No.: 79458-92-7

Cat. No.: B3284973

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Executive Summary

Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) represents a critical structural motif in peptide chemistry, often serving as a substrate for carboxypeptidase specificity assays or as a protected intermediate in the synthesis of bioactive peptides (e.g., mitochondrial-targeted antioxidants).[1]

Unlike its unprotected counterpart (H-Ala-His-OH), the Z-protected variant exhibits a distinct stability profile. The N-terminal benzyloxycarbonyl (Z) group functions as a steric and chemical shield, rendering the molecule resistant to aminopeptidases—the primary drivers of rapid peptide degradation in human plasma. Consequently, its degradation under physiological conditions (pH 7.4, 37°C) is governed primarily by carboxypeptidase activity and slow chemical hydrolysis, rather than the rapid ubiquitous proteolysis seen with free dipeptides.

This guide provides a definitive technical analysis of its stability, supported by mechanistic insights and validated experimental protocols for quantification.

Part 1: Physicochemical Stability Profile

Chemical Hydrolysis (Non-Enzymatic)

Under sterile physiological conditions (PBS, pH 7.4, 37°C), **Z-Ala-His-OH** exhibits high chemical stability.

- Mechanism: The amide bond connecting L-Alanine and L-Histidine is thermodynamically stable at neutral pH. Spontaneous hydrolysis requires extreme pH (<2 or >10) or elevated temperatures (>60°C).
- Diketopiperazine (DKP) Formation: While dipeptide esters (e.g., H-Ala-His-OMe) are prone to rapid cyclization into DKPs, the Z-protecting group significantly suppresses this pathway. The carbamate nitrogen of the Z-group is less nucleophilic than a free amine, preventing the intramolecular attack on the C-terminal carbonyl required for cyclization.
- Solubility Constraints: The Z-group adds significant hydrophobicity. At pH 7.4, the histidine imidazole (pKa ~6.0) is largely uncharged, and the C-terminal carboxyl (pKa ~1.8) is deprotonated.[2] This amphiphilic nature necessitates the use of organic co-solvents (DMSO or Methanol) for stock preparation to prevent precipitation-induced "pseudo-instability."

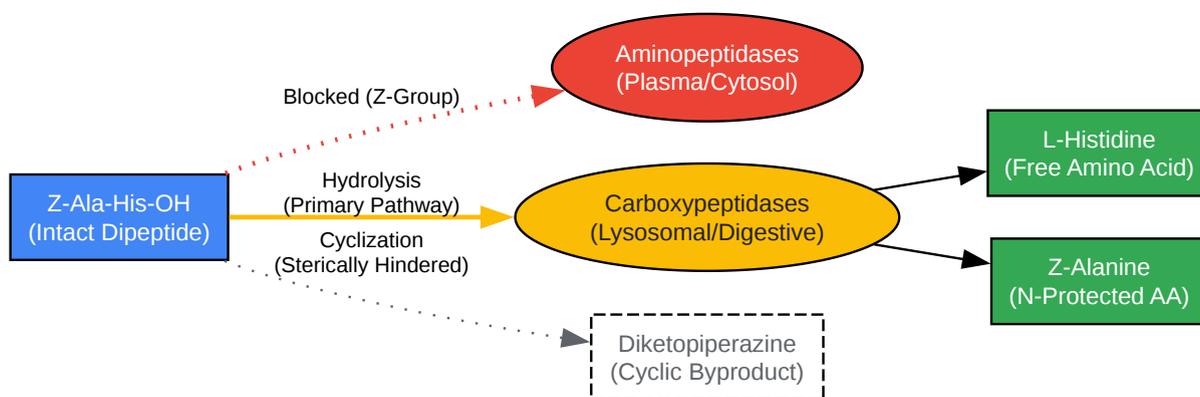
Enzymatic Stability (Metabolic)

In biological matrices (plasma, tissue homogenates), stability is dictated by enzyme specificity.

Enzyme Class	Action on Z-Ala-His-OH	Stability Verdict	Mechanism
Aminopeptidases	None	High	The Z-group blocks the N-terminus, preventing recognition by exopeptidases that require a free amine (e.g., APN/CD13).
Carnosinase (CN1)	None	High	CN1 specifically cleaves X-His dipeptides but requires a free N-terminus and specific spacing. Z-Ala-His-OH is not a substrate.
Carboxypeptidases	Cleavage	Low/Moderate	The free C-terminus (-OH) makes it a viable substrate for Carboxypeptidases (e.g., CPA, CPB, CPY). Cleavage releases L-Histidine and Z-Alanine.
ACE (Angiotensin Converting Enzyme)	Negligible	High	ACE is a peptidyl-dipeptidase. It cleaves dipeptides from the C-terminus of oligopeptides. Z-Ala-His-OH is too short to serve as a substrate.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the primary and secondary stability pathways for **Z-Ala-His-OH** in a physiological environment.



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Figure 1: Enzymatic and chemical degradation pathways. The Z-group effectively blocks aminopeptidase activity, shifting the primary degradation route to carboxypeptidase-mediated hydrolysis.

Part 3: Experimental Validation Protocols

To rigorously determine the half-life (

) of **Z-Ala-His-OH** in your specific biological matrix, use the following self-validating protocols.

Protocol A: Plasma Stability Assay (The Gold Standard)

Objective: Quantify the degradation rate in human or rodent plasma.

Reagents:

- Pooled Plasma (Heparin or EDTA treated).
- PBS (pH 7.4).
- Internal Standard (IS): Z-Gly-Tyr-OH or similar (structurally distinct but chromatographically similar).
- Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

- Stock Preparation: Dissolve **Z-Ala-His-OH** in DMSO to 10 mM. Dilute to 1 mM in PBS (Working Solution).
- Incubation:
 - Pre-warm 990 μ L of plasma to 37°C.
 - Spike with 10 μ L of Working Solution (Final conc: 10 μ M).
 - Incubate in a shaking water bath.
- Sampling:
 - Timepoints: 0, 15, 30, 60, 120, 240 min.
 - At each point, transfer 50 μ L of reaction mix into 200 μ L of ice-cold Precipitation Agent (containing Internal Standard).
- Extraction:
 - Vortex vigorously for 30 sec.
 - Centrifuge at 10,000 x g for 10 min at 4°C.
 - Collect supernatant for LC-MS/MS or HPLC analysis.

Data Analysis: Plot

vs. Time. The slope

gives the rate constant.

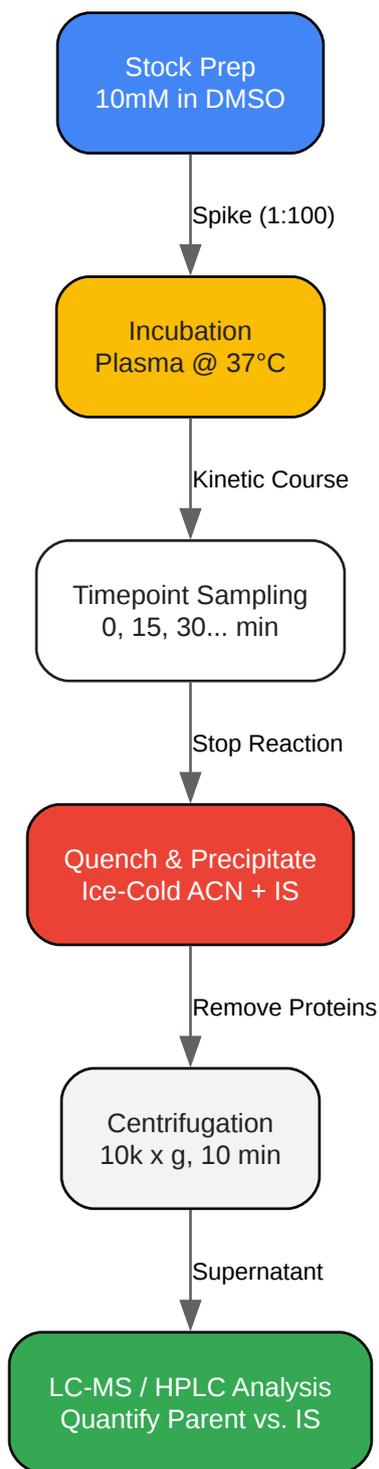
Protocol B: HPLC-UV Analytical Method

Objective: Separate **Z-Ala-His-OH** from its metabolites (Z-Ala-OH and His).

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile + 0.1% TFA
Gradient	5% B to 60% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 214 nm (Peptide bond) and 254 nm (Z-group aromatic ring)
Retention Order	Histidine (Void) < Z-Ala-His-OH < Z-Ala-OH

Why this works: The Z-group provides strong UV absorbance at 254 nm, allowing selective detection of the parent compound and the Z-Ala byproduct, avoiding interference from plasma proteins that absorb at 214 nm.

Part 4: Workflow Diagram (Stability Assay)



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Figure 2: Step-by-step workflow for determining the metabolic half-life of **Z-Ala-His-OH**.

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Sources

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- [2. youtube.com \[youtube.com\]](#)
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